2-(4-methoxy-3-methylphenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11-9-13(7-8-16(11)18-2)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHGWVHJAQWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493113 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58697-59-9 | |
| Record name | 2-(4-Methoxy-3-methylphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Quantum Chemical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Experimental determination of the structure of 2-(4-methoxy-3-methylphenyl)-1H-indole would typically involve the following techniques:
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering insights into the planarity of the indole (B1671886) ring and the orientation of the substituted phenyl group relative to the indole core.
Quantum Chemical Investigations and Computational Spectroscopy
In the absence of experimental data, quantum chemical methods serve as powerful tools to predict the properties of molecules like this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information.
Electronic Properties: DFT is also used to calculate various electronic properties that are crucial for understanding the reactivity and spectroscopic behavior of the molecule.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how the molecule will interact with other reagents.
Computational Spectroscopy: DFT calculations can also be used to predict spectroscopic data. For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of observed bands. Similarly, NMR chemical shifts can be computed to assist in the interpretation of experimental NMR spectra.
The application of DFT provides a robust theoretical framework for understanding the structural and electronic characteristics of this compound, offering valuable insights that complement and guide experimental studies.
HOMO-LUMO Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This transition is fundamental to understanding a molecule's behavior in chemical reactions and its photophysical properties. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich indole nucleus and the methoxy-substituted phenyl ring, which act as electron-donating moieties. Conversely, the LUMO would be distributed over the entire aromatic system, representing the regions where an electron would be accepted.
Quantum chemical calculations, typically employing Density Functional Theory (DFT), would be used to determine the precise energies of these orbitals. The resulting data provides valuable information on the molecule's potential as an electron donor or acceptor and its susceptibility to electrophilic or nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be determined through specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values.
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the indole ring, making these sites potential hydrogen bond acceptors and targets for electrophiles. The hydrogen atom attached to the indole nitrogen would be represented by a region of positive potential, indicating its role as a hydrogen bond donor.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to investigate intermolecular interactions in the crystalline state. The Hirshfeld surface is a three-dimensional representation of the space a molecule occupies in a crystal, defined by the electron distribution of the molecule and its neighbors.
By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and quantify different types of intermolecular contacts. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent longer-range interactions.
Preclinical Biological Activities and Mechanistic Investigations of 2 4 Methoxy 3 Methylphenyl 1h Indole Derivatives
Anticancer Activities and Molecular Mechanisms
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological targets. nih.govresearchgate.net This versatility has led to the development of numerous 2-phenylindole (B188600) derivatives with potent anticancer properties, acting through various mechanisms including cytotoxicity, disruption of microtubule dynamics, induction of programmed cell death, and inhibition of critical signaling pathways.
In Vitro Cytotoxicity Against Human Tumor Cell Lines
Derivatives based on the 2-phenylindole framework have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. Methoxy-substituted 2-phenylindoles, in particular, have shown potent activity. For instance, the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole exhibited an IC50 value as low as 35 nM against the MDA-MB-231 human breast cancer cell line. nih.gov
The cytotoxic profile of these compounds extends across various cancer types, as detailed in comprehensive screenings. Studies have documented the efficacy of different indole derivatives against panels of cell lines representing breast adenocarcinoma (MCF-7, MDA-MB-231), non-small cell lung cancer (A549, NCI-H522), colon carcinoma (HCT), ovarian adenocarcinoma, and melanoma. mdpi.comresearchgate.netresearchgate.net For example, one study found that a novel indole hydrazide derivative was highly active against the MCF-7 breast cancer cell line with an IC50 value of 3.01 µM. researchgate.net Another series of indole-2-carboxamides showed high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with LC50 values as low as 0.50 μM. frontiersin.org
| Derivative Type | Cell Line | Cancer Type | Activity (IC50/LC50) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB-231 | Breast Adenocarcinoma | 35 nM | nih.gov |
| Indole Hydrazide Derivative | MCF-7 | Breast Adenocarcinoma | 3.01 µM | researchgate.net |
| Indole-2-carboxamide (Compound 1c) | HeLa | Cervical Carcinoma | 0.50 µM | frontiersin.org |
| Indole-2-carboxamide (Compound 1c) | MCF-7 | Breast Adenocarcinoma | 0.55 µM | frontiersin.org |
| N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7, A549, HCT | Breast, Lung, Colon | ~2 µM (average) | mdpi.com |
| 2-phenylindole derivatives | MDA-MB-231, MCF-7 | Breast Adenocarcinoma | Potent Activity Reported | researchgate.net |
Targeting Tubulin Polymerization
A primary mechanism contributing to the anticancer activity of 2-phenylindole derivatives is the inhibition of tubulin polymerization. nih.govsemanticscholar.org Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a key target for chemotherapy. nih.gov
Numerous studies have shown that 2-aryl-indole derivatives bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. nih.govnih.govnih.govnih.gov The methoxy-substituted derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was identified as a potent inhibitor of tubulin polymerization with an IC50 value of 1.5 µM. nih.gov Further mechanistic studies confirmed that this class of compounds degrades the cytoskeleton in a manner similar to colchicine. nih.gov The trimethoxyphenyl (TMP) moiety, often incorporated into these indole derivatives, is known to be crucial for binding to the colchicine site and suppressing tumor cell proliferation. nih.gov A novel indole-chalcone derivative, compound 14k, also demonstrated potent tubulin polymerization inhibition and was found to bind to the colchicine site. acs.org
| Compound | Tubulin Polymerization Inhibition (IC50) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | 1.5 µM | nih.gov |
| Benzimidazole-indole derivative 8 | 2.52 µM | nih.gov |
| Indole-chalcone derivative 14k | Potent activity reported | acs.org |
Induction of Pro-Apoptotic Pathways
By disrupting the cell cycle, many indole derivatives effectively channel cancer cells towards apoptosis, or programmed cell death. researchgate.netnih.gov This process is critical for eliminating genetically damaged or uncontrollably proliferating cells. The induction of apoptosis by these compounds is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.govresearchgate.net
Research has shown that treatment with certain indole derivatives leads to cell cycle arrest in the G2/M phase, which is a common precursor to apoptosis. nih.govacs.org For example, Indole-3-carbinol (I3C) was found to induce apoptosis in A549 lung cancer cells through the activation of the caspase-8 pathway. nih.gov Other indole derivatives have been shown to activate initiator caspases like caspase-9 and executioner caspases such as caspase-3 and caspase-7. nih.govresearchgate.netmdpi.com The activation of caspase-3, a key executioner caspase, has been observed in pancreatic and breast cancer cells following treatment with various indole compounds. nih.govnih.gov This activation leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
Inhibition of Protein Kinases (e.g., Src Kinase, VEGFR-2)
The indole scaffold is a foundational structure for designing inhibitors of protein kinases, which are enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and angiogenesis. nih.govnih.govresearchgate.netbohrium.com Dysregulation of kinases like Src and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers. nih.gov
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. jlu.edu.cnrsc.org Several clinically approved multi-targeted tyrosine kinase inhibitors, such as Sunitinib and Nintedanib, feature an indole or oxindole (B195798) core and exhibit potent inhibitory activity against VEGFR-2. nih.govnih.gov Preclinical studies have identified numerous 2-oxoindole and other indole derivatives that potently inhibit VEGFR-2. For instance, an N-aryl acetamide-based 2-oxoindole (compound 6f) demonstrated an IC50 of 7.49 nM against VEGFR-2. nih.gov
Src kinase, a non-receptor tyrosine kinase, is often overactive in cancer and contributes to tumor progression. Indole-based derivatives have also been developed as dual inhibitors targeting both EGFR and Src kinase, which can help overcome resistance to therapies that target only one pathway. rjpbr.com
| Compound Class / Example | Target Kinase | Inhibition (IC50) | Reference |
| 2-oxoindole derivative (6f) | VEGFR-2 | 7.49 nM | nih.gov |
| 2-oxoindole derivative (6f) | PDGFRα/β | 7.41 nM / 6.18 nM | nih.gov |
| Sunitinib (reference) | VEGFR-2 | 78.46 nM | nih.gov |
| Indole-urea derivative | Src Kinase | 0.002 µM | rjpbr.com |
Antimicrobial Activities
Beyond their anticancer properties, derivatives of 2-phenyl-1H-indole have been explored for their potential to combat bacterial infections, including those caused by drug-resistant pathogens. mdpi.comnih.gov
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi)
Various synthetic modifications of the 2-phenylindole core have yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have demonstrated the efficacy of these compounds against clinically relevant pathogens such as Staphylococcus aureus, a common cause of skin and soft tissue infections; Bacillus subtilis, a Gram-positive model organism; and Salmonella typhi, the causative agent of typhoid fever. nih.govnih.govnih.gov
The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth. Indole derivatives combined with other heterocyclic systems, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879), have shown broad-spectrum activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, an indole-thiadiazole and an indole-triazole derivative both showed an MIC of 6.25 µg/mL against S. aureus. nih.gov Other studies on 2-(4-methylsulfonylphenyl) indole derivatives also reported potent antibacterial candidates. nih.govresearchgate.net
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
| Indole-thiadiazole (2h) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| Indole-triazole (3d) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |
| Indole-triazole (3d) | Bacillus subtilis | 6.25 µg/mL | nih.gov |
| Various Indole derivatives | Staphylococcus aureus | 3.125 - 50 µg/mL | nih.gov |
| Various Indole derivatives | Bacillus subtilis | 3.125 - 50 µg/mL | nih.gov |
| Pyrazine Carboxamides | Salmonella typhi (XDR) | 6.25 mg/mL | nih.gov |
Efflux Pump Inhibition as a Resistance Modulation Strategy (e.g., NorA efflux pump)
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to public health, and the overexpression of efflux pumps is a primary mechanism through which bacteria expel antibiotics, rendering them ineffective. The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones and other antimicrobial agents. nih.govnih.gov Consequently, the development of efflux pump inhibitors (EPIs) that can be used in combination with existing antibiotics to restore their efficacy is a critical area of research. imperial.tech Derivatives of 2-arylindole have emerged as a promising class of compounds with the potential to inhibit the NorA efflux pump. japsonline.comresearchgate.net
Research into a series of 2-arylindoles demonstrated their ability to act as inhibitors of the NorA efflux pump in methicillin-resistant Staphylococcus aureus (MRSA). japsonline.com The synergistic effect of these compounds with antibiotics has been a key focus. For instance, certain 2-arylindole derivatives, when combined with tetracycline (B611298), significantly decreased the minimum inhibitory concentration (MIC) of the antibiotic against an MRSA strain possessing drug resistance and efflux pump genes. japsonline.com This indicates that the indole derivatives interfere with the efflux mechanism, allowing tetracycline to accumulate within the bacterial cells and exert its antibacterial effect. japsonline.com
Further studies have identified specific indole derivatives with potent NorA efflux pump inhibitory activity. One such derivative, designated SMJ-5, was found to be a powerful inhibitor, leading to increased accumulation of ethidium (B1194527) bromide and norfloxacin, known substrates of the NorA pump, within norA-overexpressing S. aureus. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) not only enhanced the bactericidal activity against S. aureus in both in vitro and in vivo models but also demonstrated the ability to eradicate biofilms and prolong the post-antibiotic effect. nih.gov Mechanistic studies using reverse transcription PCR revealed that SMJ-5 can also indirectly inhibit the NorA efflux pump at the transcriptional level. nih.gov
Molecular docking studies have provided insights into the potential binding interactions of these indole derivatives with the NorA efflux pump, suggesting that they interact with key amino acid residues at the active site of the pump. japsonline.com The 2-arylindole scaffold is considered a privileged framework for investigating antibacterial activity and the inhibition of the NorA efflux pump resistance mechanism. japsonline.com
| Compound | MIC of Tetracycline Alone (µg/mL) | MIC of Tetracycline with Compound (µg/mL) | Fold Decrease in MIC |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)-1H-indole (4g) | 256 | Significantly Decreased | Not Specified |
| 2-(3-Nitrophenyl)-1H-indole (4j) | 256 | Significantly Decreased | Not Specified |
| 2-(4-Aminophenyl)-1H-indole (4k) | 256 | Significantly Decreased | Not Specified |
This table summarizes the observed synergistic effects of specific 2-arylindole derivatives in combination with tetracycline against a methicillin-resistant Staphylococcus aureus (MRSA) strain. The significant decrease in the Minimum Inhibitory Concentration (MIC) of tetracycline in the presence of these compounds indicates their potential as efflux pump inhibitors. Data sourced from japsonline.com.
Antifungal Properties
Indole derivatives have demonstrated a broad spectrum of antifungal activities against various fungal pathogens, including those affecting both humans and plants. nih.govnih.gov The structural versatility of the indole nucleus allows for modifications that can lead to potent antifungal agents. acs.org
Several studies have synthesized and evaluated novel indole derivatives for their antifungal efficacy. For instance, a series of indole derivatives were synthesized and tested against drug-resistant Candida albicans. nih.gov The results indicated that these compounds exhibited significant antifungal activity, both when used alone and in combination with fluconazole, against fluconazole-resistant strains. nih.gov Further mechanistic investigations on a lead compound from this series revealed that it could inhibit the yeast-to-hypha transition and biofilm formation in Candida albicans. nih.gov Additionally, the compound was found to increase the activity of efflux pumps, damage mitochondrial function, and decrease intracellular ATP content, highlighting multiple modes of antifungal action. nih.gov
In the context of plant pathogens, various indole derivatives have shown potent activity. One study evaluated nine indole derivatives against seven phytopathogenic fungi, including various Fusarium and Alternaria species. researchgate.net Several of these compounds exhibited broad-spectrum antifungal activities that were more potent than hymexazole, a commercial agricultural fungicide. researchgate.net Another study focused on indole derivatives containing a 1,3,4-thiadiazole moiety and tested them against 14 plant pathogenic fungi. acs.org One of the synthesized compounds, Z2, demonstrated superior bioactivity against Botrytis cinerea with an EC50 value of 2.7 µg/mL, outperforming the commercial fungicides azoxystrobin (B1666510) and fluopyram. acs.org In vivo testing on blueberry leaves confirmed the protective and curative efficacy of Z2. acs.org Molecular docking studies suggested that Z2 could be a potential succinate (B1194679) dehydrogenase inhibitor, leading to the disruption of mycelial cell membranes. acs.org
| Compound | Fungus | Activity Metric (EC50 in µg/mL) | Reference Fungicide (EC50 in µg/mL) |
|---|---|---|---|
| Z2 | Botrytis cinerea | 2.7 | Azoxystrobin (14.5), Fluopyram (10.1) |
| Compound 3u | Rhizoctonia solani | 3.44 | Carvacrol (7.38), Phenazine-1-carboxylic acid (11.62) |
| Compounds 2, 5, 8, 9 | Various phytopathogenic fungi | More potent than hymexazole | Hymexazole |
This table presents the effective concentrations (EC50) of selected indole derivatives against various plant pathogenic fungi, comparing their activity to commercial fungicides. Data sourced from acs.orgresearchgate.netnih.gov.
Antiviral Activities
HIV-1 Fusion Inhibition by Targeting Glycoprotein 41 (gp41)
The entry of Human Immunodeficiency Virus type 1 (HIV-1) into host cells is a complex process mediated by the viral envelope glycoprotein, which consists of the surface subunit gp120 and the transmembrane subunit gp41. harvard.edunih.gov The gp41 protein plays a crucial role in the fusion of the viral and cellular membranes, making it an attractive target for the development of antiviral drugs known as fusion inhibitors. nih.govresearchgate.net During the fusion process, gp41 undergoes a significant conformational change, leading to the formation of a six-helix bundle (6-HB) structure. frontiersin.org This structure brings the viral and host cell membranes into close proximity, facilitating their merger. frontiersin.org Small molecules that can inhibit the formation of this 6-HB are of great interest as potential HIV-1 therapeutics. nih.gov
Indole-based compounds have been identified as a class of small molecule fusion inhibitors that target a conserved hydrophobic pocket on the surface of the gp41 inner core. nih.gov This pocket is critical for the stability of the six-helix bundle. nih.gov By binding to this pocket, these indole derivatives can prevent the conformational changes necessary for membrane fusion. harvard.edu A structure-based drug design approach has been utilized to develop a series of indole compounds that act as fusion inhibitors of gp41. nih.gov
Experimental studies have shown a strong correlation between the binding affinities of these compounds for the gp41 hydrophobic pocket and their ability to inhibit cell-cell fusion and viral replication. nih.gov The most active compounds in these studies have demonstrated inhibitory activity at sub-micromolar concentrations. nih.gov Computational modeling of the binding poses of these inhibitors within the hydrophobic pocket has suggested that they can adapt to the contours of the pocket and mimic the interactions of larger peptide inhibitors. nih.gov The development of these small molecule inhibitors is highly desirable due to the limitations of peptide-based fusion inhibitors, such as the lack of oral bioavailability and the emergence of drug resistance. nih.gov
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. nih.gov This makes it a prime target for the development of direct-acting antiviral agents. wikipedia.org Inhibitors of NS5B polymerase are broadly classified into two categories: nucleoside inhibitors (NIs) that compete with natural substrates at the active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme. nih.gov Indole derivatives have been investigated as part of the diverse class of NNIs. nih.gov
NNIs inhibit the polymerase by inducing conformational changes that impair its function, rather than by directly blocking the active site. nih.gov Several allosteric binding sites have been identified on the NS5B polymerase, with two located in the "thumb" domain and two in the "palm" domain. nih.gov Indole derivatives are among the compounds that have been found to bind to one of the allosteric sites in the thumb domain (Thumb I or T1). nih.gov This binding site is located approximately 35 angstroms from the polymerase active site. nih.gov
The binding of these non-nucleoside inhibitors to the thumb domain can interfere with the interaction between the fingers and thumb domains of the polymerase. nih.gov This interference prevents the enzyme from adopting the closed conformation that is necessary for productive RNA polymerization during the elongation phase of replication. nih.gov The development of resistance to these inhibitors has been associated with mutations in the amino acid residues within or near the allosteric binding site, such as P495, P496, and V499. nih.gov Despite the potential for resistance, the NS5B polymerase remains a highly validated target for HCV therapy, and the exploration of diverse chemical scaffolds, including indoles, continues to be an important area of research.
Antiparasitic Activities
Anti-Trypanosoma cruzi Activity (Chagas Disease Models)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America, with an estimated 6 to 7 million people infected worldwide. mdpi.com The current treatments, benznidazole (B1666585) and nifurtimox, have significant limitations, including variable efficacy in the chronic stage of the disease and frequent adverse effects, underscoring the urgent need for new therapeutic agents. nih.gov The search for new drugs has led to the investigation of various chemical scaffolds, including indole derivatives, for their activity against T. cruzi. acs.org
A series of substituted 1H-indole-2-carboxamides were identified through a phenotypic screening campaign against the intracellular amastigote form of T. cruzi, which is the replicative stage in mammals and a key target for Chagas disease therapies. acs.orgnih.gov Initial hits from this screening showed moderate in vitro potency and good selectivity over host cells. acs.org Subsequent medicinal chemistry efforts focused on optimizing these lead compounds to improve their potency and physicochemical properties. acs.org
Structure-activity relationship (SAR) studies revealed that small, aliphatic, electron-donating groups at certain positions on the indole ring were favored for activity. acs.org For example, compounds with methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups demonstrated moderate to good potency, with pEC50 values in the range of 5.4 to 6.2. acs.org In contrast, analogues with electron-withdrawing groups like halogens were inactive. acs.org Despite achieving improvements in potency for some analogues, many compounds in the series suffered from low solubility. acs.org Further optimization strategies aimed at enhancing metabolic stability and solubility were employed, but these efforts did not yield compounds with concurrent improvements in both in vivo exposure and potency. nih.gov Although the most promising compound from this series showed some antiparasitic activity in acute and chronic mouse models of Chagas disease, the optimization program was ultimately discontinued (B1498344) due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action (CYP51 inhibition). nih.govdndi.org
| Compound | Substitution on Indole Ring | Potency (pEC50) |
|---|---|---|
| 1, 2 | Methyl | 5.4 - 6.2 |
| 3, 4 | Cyclopropyl | 5.4 - 6.2 |
| 5 | Ethyl | 5.4 - 6.2 |
| 6, 7 | Methoxy | 5.4 - 6.2 |
| 8, 9 | Halogens (EWG) | Inactive |
| 10 | Trifluoromethyl (EWG) | Inactive |
This table illustrates the structure-activity relationship for a series of 1H-indole-2-carboxamide derivatives, showing the impact of different substituents on their in vitro potency against the intracellular amastigote form of Trypanosoma cruzi. pEC50 is the negative logarithm of the half-maximal effective concentration. Data sourced from acs.org.
Anti-Leishmanial Efficacy
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The search for novel anti-leishmanial agents has led to the investigation of various heterocyclic compounds, including indole derivatives. Research into C3-functionalized indole derivatives containing pyrazolopyridine and pyrazolodihydropyridine units has highlighted the importance of specific substitution patterns for potent activity. mdpi.com
In these studies, analogues featuring electron-withdrawing groups on the pyrazole (B372694) ring and electron-donating groups, such as methoxy substituents, on a phenyl ring demonstrated significant inhibition of both promastigote and intracellular amastigote forms of the parasite. mdpi.com Specifically, compounds with 2,5-dimethoxy or 3,4-dimethoxy substitutions on the phenyl ring showed promising results. mdpi.com This suggests that the 4-methoxy group present in 2-(4-methoxy-3-methylphenyl)-1H-indole could contribute favorably to its potential anti-leishmanial activity.
Furthermore, studies on other heterocyclic scaffolds have reinforced the potential of the methoxyphenyl moiety in anti-leishmanial drug design. For instance, 5-(4-Methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole has been reported to exhibit potent anti-leishmanial activity, with an IC50 value of 13.54 ± 0.1 µg/mL, which was found to be more potent than the standard drug amphotericin B in the same study. researchgate.net This underscores the potential significance of the 4-methoxyphenyl (B3050149) group in the biological activity of such compounds.
While direct studies on the anti-leishmanial efficacy of This compound are not yet available, the collective findings from structurally related indole and methoxyphenyl derivatives provide a strong rationale for its investigation as a potential anti-leishmanial agent.
Other Pharmacological Potentials
Anti-Inflammatory Modulators
Inflammation is a complex biological response implicated in numerous diseases. The indole nucleus is a well-established pharmacophore in the development of anti-inflammatory agents. Research on 2,3-bis(p-methoxyphenyl)indole and related compounds has demonstrated their potential as anti-inflammatory agents. nih.gov This suggests that the presence of methoxyphenyl groups on the indole core can confer anti-inflammatory properties.
More specifically, studies on substituted 5-(4-methoxyphenyl)-1H-indoles have shown their activity as inhibitors of 15-lipoxygenase (ALOX15), an enzyme involved in inflammatory pathways. mdpi.com The selective inhibition of the linoleate (B1235992) oxygenase activity of ALOX15 by these compounds highlights a potential mechanism for their anti-inflammatory effects. mdpi.com
Further supporting the potential of the methoxyphenyl moiety, a study on 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, a phenylpropanoid compound, demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced inflammatory mediators by blocking the phosphorylation of NF-κB and MAPK signaling pathways. mdpi.com While this compound is not an indole derivative, it underscores the anti-inflammatory potential of the methoxyphenyl group. Although direct experimental data on This compound is not available, the documented anti-inflammatory activity of structurally similar indole and methoxyphenyl derivatives suggests its potential as an anti-inflammatory modulator.
Antidiabetic Agents
The global prevalence of diabetes mellitus has spurred the search for novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with potential antidiabetic activity. researchgate.net Various synthetic analogues of aurones, which are structurally related to chalcones that can be precursors to indole derivatives, have been investigated as antidiabetic agents, with some exhibiting inhibitory activity against α-glucosidase and α-amylase. mdpi.com
Additionally, 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues have been designed and synthesized, showing potential as α-glucosidase and α-amylase inhibitors. mdpi.com While these compounds are not direct indole analogues, they represent the broader exploration of heterocyclic systems for antidiabetic properties. The structural features of This compound warrant its investigation for similar enzymatic inhibition or other antidiabetic mechanisms.
Antihypertensive Compounds
Hypertension is a major risk factor for cardiovascular diseases, and the development of new antihypertensive agents is a continuous effort in medicinal chemistry. Benzimidazole (B57391) derivatives, which share some structural similarities with indoles as bicyclic aromatic heterocycles, have been successfully developed as antihypertensive drugs, such as Telmisartan and Candesartan. nih.gov These drugs often act as angiotensin II receptor blockers.
A study on novel 4H-pyran analogues identified compounds with remarkable antihypertensive activity, comparable to the known drug Nifedipine. africaresearchconnects.com One of the active compounds, 3-cyano-2-[(furan-2-yl-methylidene)amino]-6-(pyridin-4-yl)-4-(3,4,5-trimethoxyphenyl)-4H-pyran, features a trimethoxyphenyl group, suggesting that methoxy substitutions on a phenyl ring can be beneficial for antihypertensive activity. africaresearchconnects.com While direct evidence for the antihypertensive potential of This compound is lacking, the known activities of related heterocyclic and methoxyphenyl compounds provide a basis for future investigation.
Cannabinoid Receptor Agonism (CB1 and CB2) for Specific Analogues
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. Indole derivatives have been instrumental in the development of synthetic cannabinoid receptor agonists. For instance, compounds like JWH-015, which is a 1-propyl-2-methyl-3-(1-naphthoyl)indole, have been widely used as selective CB2 agonists. nih.gov
Another indole derivative, GW405833 [1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indole], has been described as a selective CB2 agonist that can also antagonize CB1 receptor signaling. nih.gov The presence of a methoxy group at the 5-position of the indole ring in GW405833 is noteworthy. Furthermore, AM630, a CB2 antagonist, is a [6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone, again highlighting the presence of a methoxyphenyl moiety in cannabinoid receptor ligands. nih.gov
A series of indole derivatives with N-ethyl morpholine (B109124) moieties have also been designed and evaluated as CB2 receptor agonists for the management of pain and inflammation, with several compounds exhibiting high affinity and selectivity for the CB2 receptor. rsc.org These examples of indole-based cannabinoid receptor ligands, particularly those with methoxy substitutions, suggest that This compound could be a candidate for investigation as a modulator of cannabinoid receptors.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. CFTR potentiators are a class of drugs that enhance the channel gating of the CFTR protein at the cell surface. The development of such modulators is a key therapeutic strategy for cystic fibrosis.
Indole derivatives have been explored for their potential to modulate CFTR function. For instance, indole-3-aldehyde (3-IAld), a ligand of the aryl hydrocarbon receptor (AhR), has been investigated for its anti-inflammatory effects in cystic fibrosis models. nih.gov While this is not a direct potentiation of CFTR, it highlights the therapeutic potential of indole-based compounds in the context of this disease.
More directly, research into novel hydroxypyrazoline analogues has identified potent CFTR potentiators. nih.gov Although these are not indole derivatives, they demonstrate that small molecules can effectively enhance CFTR function. The structural features of This compound make it a candidate for screening in CFTR potentiation assays, contributing to the broader search for new and effective CFTR modulators.
Structure Activity Relationship Sar Studies
Influence of Substituents on Indole (B1671886) Core (e.g., Methoxy (B1213986), Methyl, Halogens, Alkyl Groups)
The nature and position of substituents on the bicyclic indole core of 2-phenylindole (B188600) derivatives play a pivotal role in modulating their biological activities. Research has shown that even minor alterations to the indole nucleus can lead to significant changes in potency and selectivity for various biological targets, including enzymes and receptors involved in cancer and inflammation. omicsonline.orgnih.gov
Methyl and Alkyl Groups: The introduction of a methyl group at the 5-position of the indole ring has been shown to enhance bactericidal activity against various pathogens. nih.gov In the context of anti-inflammatory activity, substituting the methoxy group at the 5-position of indomethacin (B1671933) analogs with hydrogen, methyl, or fluoro groups can influence COX-2 inhibition. Furthermore, N-alkylation of the indole nitrogen can also impact activity; for instance, a propargyl substituent on the nitrogen resulted in moderate inhibitory effects against nitrite (B80452) production in one study. nih.gov
Halogens: The addition of halogen atoms, such as fluorine or chlorine, to the indole core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For example, in a series of 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, the presence of a 5-fluoro or 5-methyl group was found to be favorable for anti-inflammatory activity.
Methoxy Group: The presence of a methoxy group on the indole core, as seen in analogs of the potent anti-inflammatory drug indomethacin, is a key determinant of activity. However, its replacement with other groups is an active area of investigation to improve safety and efficacy profiles. In some series, a 5-methoxy group has been a critical feature for potent biological activity.
The following table summarizes the influence of various substituents on the indole core of 2-phenylindole analogs on their biological activity.
| Substituent Position | Substituent | Observed Effect on Biological Activity |
| N1 | Alkyl groups (e.g., propargyl) | Moderate inhibitory activity against nitrite production. nih.gov |
| C5 | Methyl (CH₃) | Enhanced bactericidal activity. nih.gov |
| C5 | Fluoro (F) | Favorable for anti-inflammatory activity. |
| C5 | Methoxy (OCH₃) | Often a key feature for potent anti-inflammatory activity. |
Positional Isomerism and its Impact on Biological Activity
Positional isomerism, which concerns the different spatial arrangements of substituents on a molecule's scaffold, has a profound impact on the biological activity of 2-phenylindole derivatives. The relative positions of substituents on both the indole nucleus and the 2-phenyl ring can drastically alter the molecule's interaction with its biological target, affecting binding affinity and efficacy. mdpi.comnih.gov
On the 2-phenyl ring, the location of substituents is critical. For instance, a study on 2-phenylindole derivatives as inhibitors of nitrite production found that a methyl group at the 2'-position (ortho) of the phenyl ring resulted in a compound with much more potent activity compared to an isomer with a methyl group at the 4'-position (para), which was essentially inactive. nih.gov This suggests that the steric hindrance from the 2'-methyl group may induce a conformational change in the 2-phenylindole moiety that is favorable for activity. nih.gov
Similarly, for halogenated derivatives, the position of the halogen on the phenyl ring can lead to significant differences in activity. Studies on other aromatic heterocyclic compounds have shown that for antifungal activity, the order of potency for halogenated isomers can be ortho > para > meta. mdpi.com This highlights the sensitivity of the biological target to the precise location of electron-withdrawing groups on the phenyl ring.
The position of substituents on the indole core also matters. Moving a substituent from one position to another can alter the electronic distribution and steric profile of the molecule, thereby influencing its biological properties.
The table below illustrates the impact of positional isomerism on the biological activity of substituted 2-phenylindoles.
| Scaffold | Substituent | Position | Impact on Biological Activity | Reference |
| 2-Phenyl Ring | Methyl (CH₃) | 2' (ortho) | Potent inhibitory activity against nitrite production | nih.gov |
| 2-Phenyl Ring | Methyl (CH₃) | 4' (para) | Essentially inactive | nih.gov |
| 2-Phenyl Ring | Halogen | ortho | Generally more potent antifungal activity | mdpi.com |
| 2-Phenyl Ring | Halogen | para | Moderate antifungal activity | mdpi.com |
| 2-Phenyl Ring | Halogen | meta | Weaker antifungal activity | mdpi.com |
Role of Molecular Shape and Conformational Flexibility in Receptor Interactions
The three-dimensional shape and conformational flexibility of 2-phenylindole derivatives are critical determinants of their interaction with biological receptors. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a target protein is fundamental to its biological activity. nih.gov Molecular docking studies are frequently employed to visualize and understand these interactions at the molecular level. ymerdigital.comwalisongo.ac.id
The 2-phenylindole scaffold itself has a defined geometry, but the bond connecting the phenyl ring to the indole core allows for rotational flexibility. This rotation can be influenced by substituents, especially those at the ortho (2') position of the phenyl ring, which can create steric hindrance and force the molecule into a particular conformation. nih.gov This preferred conformation may be the one that fits optimally into the receptor's binding pocket, thus enhancing activity.
Docking studies of 2-phenylindole derivatives into the active sites of enzymes like COX-2 have revealed specific binding modes. These studies show that different parts of the molecule interact with specific amino acid residues in the binding pocket. For example, the indole ring may form hydrophobic interactions, while specific substituents can form hydrogen bonds or other electrostatic interactions that anchor the molecule in place.
The flexibility of the receptor itself can also play a role in the binding process. The concept of "induced fit" suggests that the binding site of a protein can change its shape to accommodate the ligand, and the conformational flexibility of the 2-phenylindole derivative allows it to adapt to these changes.
Computational analyses, such as Comparative Molecular Field Analysis (CoMFA), use 3D representations of molecules to correlate their shape and electrostatic properties with their biological activity. nih.gov Such studies on 2-phenylindoles have highlighted the importance of the steric and electronic fields around the molecule for its anticancer activity, providing a quantitative basis for understanding the role of molecular shape. nih.gov
Correlation between Physicochemical Properties and Biological Potency
The biological potency of 2-phenylindole derivatives is often correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool used to establish mathematical relationships between these properties and the biological activity of a series of compounds. researchgate.netnih.gov
Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a molecule's ability to dissolve in fatty or nonpolar environments. nih.gov This property is crucial for a drug's ability to cross biological membranes and reach its target. core.ac.uk For 2-phenylindole derivatives, there is often a parabolic relationship between lipophilicity and biological activity. semanticscholar.org This means that activity increases with lipophilicity up to an optimal point, after which a further increase in lipophilicity can lead to decreased activity, possibly due to poor solubility in aqueous environments or nonspecific binding to other cellular components. semanticscholar.org
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly influence a molecule's interaction with its target. QSAR studies have shown that for some 2-phenylindole derivatives with anticancer activity, having a substituent with higher electronegativity at certain positions is beneficial for potency. nih.gov
Steric Factors: The size and shape of substituents, or steric factors, also play a crucial role. CoMFA studies have indicated that bulky substituents may be favored in some regions of the molecule, while being detrimental in others, depending on the topography of the receptor's binding site. nih.gov
QSAR models can provide valuable insights for the design of new, more potent 2-phenylindole derivatives by predicting their activity before synthesis, thereby saving time and resources. researchgate.netnih.gov
The following table summarizes the correlation between key physicochemical properties and the biological potency of 2-phenylindole analogs.
| Physicochemical Property | Description | Correlation with Biological Potency |
| Lipophilicity (log P) | The ability of a compound to partition between a nonpolar and a polar phase. scite.ai | Often a parabolic relationship; activity increases to an optimal point then decreases. semanticscholar.org |
| Electronic Properties | The electron-donating or electron-withdrawing nature of substituents. | Higher electronegativity at certain positions can enhance activity. nih.gov |
| Steric Parameters | The size and shape of the molecule and its substituents. | The optimal size and shape of substituents are dependent on the specific receptor binding site. nih.gov |
Molecular Docking and Receptor Interaction Studies
Computational Modeling of Ligand-Protein Binding
Computational modeling is a critical tool in drug discovery and molecular biology, used to simulate the interaction between a ligand, such as 2-(4-methoxy-3-methylphenyl)-1H-indole, and a protein's binding site. This process, often part of a molecular docking study, predicts the preferred orientation and conformation of the ligand when bound to a receptor. Despite a thorough review of scientific databases, no studies were identified that specifically detail the computational modeling of this compound with any protein target. While research exists for structurally related indole-containing compounds, these findings cannot be directly extrapolated to the specific substitution pattern of the target molecule.
Identification of Key Interacting Amino Acid Residues and Binding Sites
A key outcome of molecular docking studies is the identification of the specific amino acid residues within a protein's binding pocket that interact with the ligand. These interactions are fundamental to the ligand's affinity and efficacy. However, for this compound, there is no available research that identifies key interacting amino acid residues or characterizes its binding site on a molecular level. Studies on isomers, such as 5-(4-methoxyphenyl)-1H-indoles, have identified interactions with residues like Arg403 and Arg599 in the ALOX15 enzyme, but this information is not transferable to the 2-substituted isomer . mdpi.com
Prediction of Binding Affinities and Inhibition Constants
Molecular docking simulations are frequently used to predict the binding affinity of a ligand for a protein, often expressed as a binding energy score (e.g., in kcal/mol) or as an inhibition constant (Ki). These predicted values are crucial for prioritizing compounds in drug development. A comprehensive search of the literature revealed no published data on the predicted binding affinities or inhibition constants for this compound.
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
The stability of a ligand-protein complex is governed by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Detailed analysis of these interactions provides insight into the mechanism of binding. For this compound, there is a lack of specific studies analyzing the hydrogen bonding patterns or other intermolecular interactions it might form within a protein's active site.
Derivative Synthesis and Design for Enhanced Biological Profiles
Strategies for Lead Optimization and Analogue Development
Lead optimization is an iterative process that aims to refine the structure of a promising lead compound to improve its drug-like properties. For 2-arylindoles, this process often involves a deep understanding of the structure-activity relationship (SAR), which delineates how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov
Key strategies for the lead optimization of 2-(4-methoxy-3-methylphenyl)-1H-indole and its analogues include:
Bioisosteric Replacement: This strategy involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic profile or reducing toxicity while maintaining or enhancing its biological activity. researchgate.netcambridgemedchemconsulting.com For example, a methoxy (B1213986) group could be replaced with other bioisosteres such as a hydroxyl, amino, or even a fluorine atom to explore changes in hydrogen bonding capacity and metabolic stability. omicsonline.orgcambridgemedchemconsulting.com
Pharmacophore Modeling: By identifying the essential structural features (pharmacophore) required for biological activity, researchers can design new analogues with a higher probability of success. dovepress.commdpi.compatsnap.com For 2-arylindoles, a typical pharmacophore might include a hydrogen bond donor (the indole (B1671886) N-H), a hydrogen bond acceptor (the methoxy oxygen), and specific hydrophobic and aromatic regions. drugbank.com
| Analogue of this compound | Modification Strategy | Observed/Potential Impact on Biological Profile |
|---|---|---|
| 2-(4-hydroxy-3-methylphenyl)-1H-indole | Bioisosteric replacement of methoxy with hydroxyl | Potential for improved hydrogen bonding and altered metabolic pathway. |
| 5-fluoro-2-(4-methoxy-3-methylphenyl)-1H-indole | Substitution on the indole ring | May enhance binding affinity and improve metabolic stability. |
| 2-(4-methoxy-3-methylphenyl)-1-methyl-1H-indole | N-alkylation of the indole ring | Eliminates hydrogen bond donor capability, potentially altering target selectivity. |
Design and Synthesis of Indole Hybrid Molecules (e.g., Indole-Imidazole, Indole-Furanone)
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity and efficacy, as well as novel mechanisms of action. nih.gov
Indole-Imidazole Hybrids: The imidazole (B134444) ring is a common motif in many biologically active compounds and is known to participate in various biological interactions. nih.gov The synthesis of indole-imidazole hybrids often involves the condensation of an indole derivative with an imidazole precursor. For example, an appropriately functionalized this compound could be coupled with an imidazole-containing fragment to generate a novel hybrid molecule. nih.gov These hybrids have the potential to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. chula.ac.th
Indole-Furanone Hybrids: The furanone scaffold is another important pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. mdpi.com The synthesis of indole-furanone hybrids can be achieved through various synthetic routes, including multi-component reactions. These hybrid molecules may exhibit enhanced biological profiles due to the combined contributions of the indole and furanone moieties.
| Hybrid Molecule Type | Synthetic Strategy Example | Potential Biological Application |
|---|---|---|
| Indole-Imidazole | Condensation of an indole-3-carboxaldehyde (B46971) derivative with an o-phenylenediamine. | Anticancer, Antimicrobial |
| Indole-Furanone | Multi-component reaction involving an indole, an α-keto acid, and an aldehyde. | Anti-inflammatory, Antitumor |
Exploration of Novel Chemotypes and Scaffold Modifications
To overcome challenges such as drug resistance and to discover new biological activities, medicinal chemists often explore novel chemotypes and perform significant modifications to the lead scaffold.
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. nih.govchemrxiv.org For this compound, the indole core could be replaced with other heterocyclic systems like indazole or benzimidazole (B57391) to explore new chemical space and potentially discover compounds with improved properties. nih.govrsc.org
Ring System Modification: Altering the indole ring system itself can lead to novel chemotypes. This could involve, for example, the synthesis of aza-indoles, where a carbon atom in the benzene (B151609) portion of the indole is replaced by a nitrogen atom. Such modifications can significantly impact the electronic distribution and hydrogen bonding capabilities of the molecule, leading to altered biological activity and selectivity.
Fused Heterocyclic Systems: The synthesis of new molecules where another heterocyclic ring is fused to the indole scaffold of this compound can lead to rigid, conformationally constrained analogues. These derivatives can provide valuable information about the bioactive conformation and may exhibit enhanced potency and selectivity.
| Modification Approach | Example | Rationale |
|---|---|---|
| Scaffold Hopping | Replacing the indole core with an indazole. nih.gov | To explore new intellectual property space and potentially improve pharmacokinetic properties. |
| Ring System Modification | Synthesis of an aza-indole analogue. | To modulate the electronic properties and hydrogen bonding capacity of the scaffold. |
| Fused Heterocyclic Systems | Synthesis of a pyrrolo[2,3-g]indole derivative. | To create rigid analogues for probing the bioactive conformation and potentially enhance target binding. |
Advanced Analytical Methodologies in Research Contexts
Chromatographic Techniques for Purity and Quantitative Analysis (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are fundamental in the analysis of 2-(4-methoxy-3-methylphenyl)-1H-indole, ensuring the purity of synthesized batches and enabling its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods due to their high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a standard method for the analysis of indole (B1671886) derivatives. A typical RP-HPLC method for this compound would likely employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous component (often with a pH-modifying additive like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any impurities or starting materials.
Detection is commonly performed using a UV-Vis detector, as the indole ring system possesses a strong chromophore. The wavelength of detection would be set at the absorption maximum of this compound to ensure maximum sensitivity. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of the compound and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. A simple procedure for sample preparation often involves a single centrifugal filtration clean-up step before analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For more complex matrices or when higher sensitivity and selectivity are required, LC-MS/MS is the technique of choice. rsc.org This method couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
In tandem mass spectrometry, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise. researchgate.netresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways involve the loss of small neutral molecules or cleavage of substituent groups. nih.gov For instance, prenylated indole alkaloids often show a loss of an isopentene group. nih.gov
The table below illustrates a hypothetical set of parameters for an LC-MS/MS analysis of this compound.
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 min |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | [M+H]⁺ of the compound |
| Product Ions (m/z) | Specific fragments |
| Collision Energy | Optimized for fragmentation |
Applications of Spectroscopy for Mechanistic Studies and Reaction Monitoring
Spectroscopic techniques are powerful tools for elucidating the reaction mechanisms involved in the synthesis of this compound and for monitoring the progress of these reactions in real-time.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for structural elucidation and mechanistic studies. acs.org For instance, in the context of the Fischer indole synthesis, a common route to 2-arylindoles, NMR can be used to identify key intermediates such as the phenylhydrazone and the enamine tautomer. mdpi.com Changes in chemical shifts and coupling constants can provide evidence for the formation of new bonds and the progression of the reaction. For example, the disappearance of the aldehyde or ketone proton signal and the appearance of a new imine proton signal would indicate the formation of the hydrazone intermediate. mdpi.com
¹H NMR studies on the polymerization of indole have demonstrated that the presence of the N-H bond in the final polymer confirms that polymerization occurs at the 2,3-position of the indole ring. nih.govresearchgate.netcapes.gov.br Similar principles can be applied to monitor the synthesis of this compound, where the characteristic signals of the starting materials would decrease over time, while the signals corresponding to the product would increase. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to definitively establish the connectivity of the final product. The synthesis of selectively labeled [¹⁵N]indole has shown that isotopic shifts can also provide important structural information. bohrium.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
Both IR and UV-Vis spectroscopy can be employed for real-time reaction monitoring. In IR spectroscopy, the disappearance of the carbonyl stretch of a ketone starting material and the appearance of a C=N stretch would indicate the formation of an intermediate in a reaction like the Fischer synthesis. mdpi.com The formation of the final indole product could be monitored by the appearance of the characteristic N-H stretching vibration.
UV-Vis spectroscopy is also useful for tracking reaction progress, especially for reactions involving chromophoric species. The extended conjugation of the indole ring system results in characteristic UV absorption bands. mdpi.com As the reaction progresses from less conjugated starting materials to the more conjugated indole product, a bathochromic (red) shift in the absorption maximum would be expected. This change in the UV-Vis spectrum can be correlated with the concentration of the product, allowing for the determination of reaction kinetics.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. eurekaselect.comrsc.orgrsc.org These predictions help in identifying potential liabilities of a molecule before committing to expensive and time-consuming experimental studies. Various online tools and software packages, such as SwissADME and PreADMET, are available for these predictions. researchgate.net
For this compound, a typical in silico ADME analysis would involve the calculation of several key physicochemical and pharmacokinetic parameters.
Key ADME Parameters and Their Significance:
Lipophilicity (LogP): This parameter predicts the compound's solubility in lipids versus water. A balanced LogP is crucial for good oral absorption and cell membrane permeability. For indole derivatives, LogP values are often in a range that favors good absorption. researchgate.net
Aqueous Solubility (LogS): This predicts the solubility of the compound in water. Poor aqueous solubility can lead to poor absorption.
Gastrointestinal (GI) Absorption: This parameter predicts the extent to which the compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: This predicts the ability of the compound to cross the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: This predicts the potential of the compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
Toxicity Prediction: In silico models can also predict potential toxicities, such as mutagenicity (Ames test prediction) and carcinogenicity. researchgate.net
The following table provides a hypothetical in silico ADME profile for this compound, based on typical values for similar structures.
| ADME Parameter | Predicted Value/Classification | Implication |
| LogP (o/w) | 3.5 - 4.5 | Good lipophilicity, likely good membrane permeability |
| Aqueous Solubility | Moderately Soluble | May require formulation strategies for optimal absorption |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | Yes/No (depending on model) | Potential for CNS activity needs to be considered |
| CYP2D6 Inhibitor | Likely/Unlikely | Potential for drug-drug interactions |
| Lipinski's Rule | Obeys (0 violations) | Good drug-like properties |
| Ames Mutagenicity | Non-mutagenic | Low risk of genetic toxicity |
These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental investigation. nih.gov
Q & A
Q. What are the optimal synthetic routes and conditions for 2-(4-methoxy-3-methylphenyl)-1H-indole?
The compound can be synthesized via Pd-catalyzed cyclization in an aqueous micellar medium. Starting from 2-((4-methoxy-3-methylphenyl)ethynyl)aniline, heating at 80°C for 6 hours in a solvent system (e.g., water/surfactant) yields the product with 76% efficiency after silica gel chromatography (PE:EtOAc = 9:1). Key parameters include temperature control, reaction time, and purification methods to avoid byproducts .
Q. How is this compound characterized spectroscopically?
Characterization involves:
- 1H/13C-NMR : Peaks at δ 8.08 (s, 1H, indole NH), 3.86 (s, 3H, OCH3), and 2.49 (s, 3H, CH3) confirm substituent positions .
- MS-ESI : A molecular ion at m/z 236 [M−H]− validates the molecular formula (C16H15NO) .
- Elemental analysis : Matches calculated values (C 80.98%, H 6.37%, N 5.90%) within experimental error margins .
Q. What solvents and chromatographic systems are effective for purification?
Silica gel flash chromatography with a 9:1 petroleum ether/ethyl acetate ratio is optimal for isolating the compound. Polar solvents like EtOAc help resolve indole derivatives from unreacted starting materials .
Advanced Research Questions
Q. How do substituents on the indole core influence reactivity in cross-coupling reactions?
The 4-methoxy-3-methylphenyl group at the 2-position enhances electron density, affecting regioselectivity in further functionalization (e.g., electrophilic substitution at C5 or C7). Steric hindrance from the methyl group may limit access to certain reaction sites, necessitating tailored catalysts .
Q. What crystallographic tools resolve structural ambiguities in this compound?
- SHELXL : Refinement of single-crystal X-ray data (e.g., bond lengths, angles) confirms the planar indole core and substituent orientation. Hydrogen-bonding interactions (e.g., N–H⋯π) can be modeled to explain packing motifs .
- ORTEP-III : Graphical representation of thermal ellipsoids aids in visualizing disorder or anisotropic effects, critical for accurate structural reporting .
Q. How can computational methods predict the compound’s spectroscopic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
